(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid
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Overview
Description
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid is a synthetic organic compound characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a branched aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid typically involves multi-step organic reactions. One common approach is the halogenation of a suitable precursor compound, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(4S)-4,6,6-Trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid: shares similarities with other halogenated aliphatic compounds, such as:
Uniqueness
The unique combination of chlorine and fluorine atoms in this compound imparts distinct chemical and physical properties
Properties
CAS No. |
391250-23-0 |
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Molecular Formula |
C9H12Cl3F3O2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(4S)-4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoic acid |
InChI |
InChI=1S/C9H12Cl3F3O2/c1-7(2,4-6(16)17)5(10)3-8(11,12)9(13,14)15/h5H,3-4H2,1-2H3,(H,16,17)/t5-/m0/s1 |
InChI Key |
REZPCHRHAYCMOS-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(CC(=O)O)[C@H](CC(C(F)(F)F)(Cl)Cl)Cl |
Canonical SMILES |
CC(C)(CC(=O)O)C(CC(C(F)(F)F)(Cl)Cl)Cl |
Origin of Product |
United States |
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